![molecular formula C12H26Cl2N2S2 B2399364 (1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride CAS No. 2550996-55-7](/img/structure/B2399364.png)
(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups .
Synthesis Analysis
Amines can be synthesized in the laboratory in a number of ways. One common method is the reaction of a haloalkane with ammonia or an amine .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. In primary amines, one carbon atom is attached to the nitrogen atom; in secondary amines, there are two carbon atoms attached to the nitrogen; and in tertiary amines, there are three carbon atoms attached to the nitrogen .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the formation of amides, imines, and enamines .Physical And Chemical Properties Analysis
Amines are generally colorless, although they can darken upon standing due to impurities. They have a characteristic “fishy” odor. They are less dense than water and boil at temperatures lower than those of alcohols of similar molecular weight .Aplicaciones Científicas De Investigación
Efficient Synthesis and Amino Protecting Groups
The development of efficient synthetic routes for constructing amino protecting groups and sulfurization agents is crucial for peptide, glycopeptide, and PNA syntheses. The study by Barany et al. (2005) describes the synthesis of 1,2,4-dithiazolidine-3,5-diones (dithiasuccinoyl-amines) as amino protecting groups, highlighting the utility of cyclohexyl and amino functionalities in complex molecule synthesis (Barany, Hammer, Merrifield, & Bárány, 2005).
Transfer Hydrogenation Catalysis
Transfer hydrogenation processes are essential in organic synthesis for reducing imines and alkenes. Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes as alternatives to traditional dihydrogen surrogates for Brønsted acid-catalyzed transfer hydrogenation, underscoring the significance of cyclohexyl-based compounds in catalytic processes (Chatterjee & Oestreich, 2016).
Electrophilic Amination
The electrophilic amination of cyclohexanones demonstrates the versatility of cyclohexyl compounds in synthesizing amino acids and amines. Lodwig, Silks, and Unkefer (1996) described the synthesis of 1-chloro-1-[15N]nitrosocyclohexane, an electrophilic aminating reagent, showcasing methods for introducing amino functionalities into cyclohexyl rings (Lodwig, Silks, & Unkefer, 1996).
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is pivotal in producing enantiomerically pure compounds. A study by Wipf and Wang (2002) on the catalytic asymmetric alkylzinc additions to aldehydes using azole derivatives of 2-aminocyclohexanecarboxylic acid as ligands illustrates the application of cyclohexyl and amino groups in enantioselective catalysis (Wipf & Wang, 2002).
Safety And Hazards
Direcciones Futuras
The study of amines is a vibrant field in organic chemistry with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their use in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(1S,2S)-2-[[(1R,2R)-2-aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S2.2ClH/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14;;/h9-12H,1-8,13-14H2;2*1H/t9-,10+,11-,12+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIQONRJCXVPLF-SOADIBDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)SSC2CCCCC2N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)SS[C@H]2CCCC[C@@H]2N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)

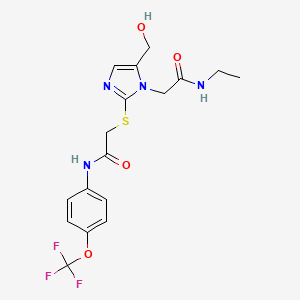

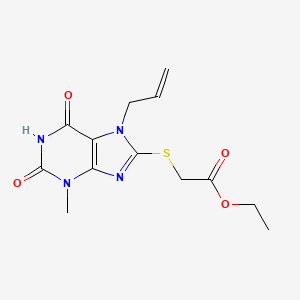
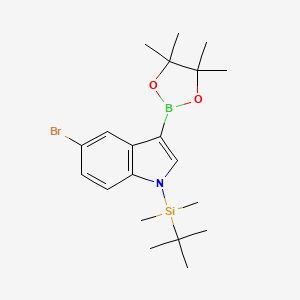
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
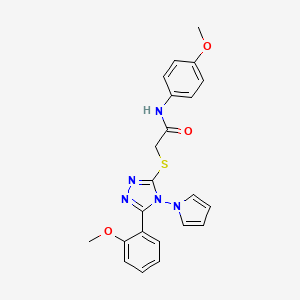
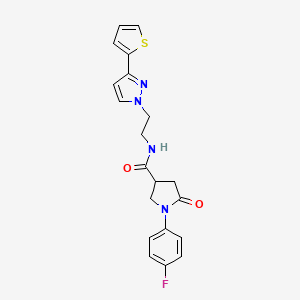
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)
![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)